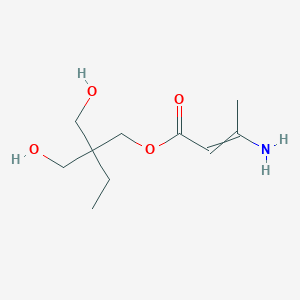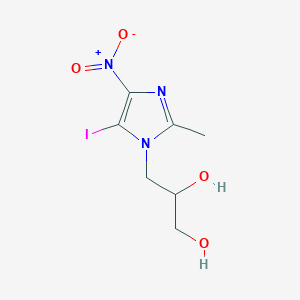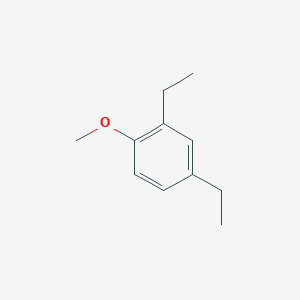
2,4-Diethyl-1-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diethyl-1-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two ethyl groups and one methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-1-methoxybenzene can be achieved through electrophilic aromatic substitution reactions. One common method involves the alkylation of methoxybenzene (anisole) with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under mild conditions, with the methoxy group directing the ethyl groups to the ortho and para positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diethyl-1-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution, allowing reactions such as nitration, sulfonation, and halogenation to occur more readily.
Oxidation: The ethyl groups can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.
Reduction: Reduction of the methoxy group can yield the corresponding phenol derivative.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups into the benzene ring.
Halogenation: Halogens such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of ethyl groups.
Major Products Formed
Nitration: 2,4-Diethyl-1-methoxy-5-nitrobenzene
Halogenation: 2,4-Diethyl-1-methoxy-5-bromobenzene
Oxidation: 2,4-Diethyl-1-methoxybenzoic acid
Wissenschaftliche Forschungsanwendungen
2,4-Diethyl-1-methoxybenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Diethyl-1-methoxybenzene in chemical reactions involves the activation of the benzene ring by the methoxy group. This activation increases the electron density on the ring, making it more susceptible to electrophilic attack. The ethyl groups further influence the reactivity and orientation of substitution reactions . Molecular targets and pathways involved in its biological activities are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anisole (Methoxybenzene): Similar structure but lacks the ethyl groups.
2,4-Diethylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2,4-Diethylbenzene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Uniqueness
The methoxy group activates the benzene ring, while the ethyl groups provide additional sites for chemical modifications .
Eigenschaften
CAS-Nummer |
110457-64-2 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
2,4-diethyl-1-methoxybenzene |
InChI |
InChI=1S/C11H16O/c1-4-9-6-7-11(12-3)10(5-2)8-9/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
PDAOHDUTNGZKDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


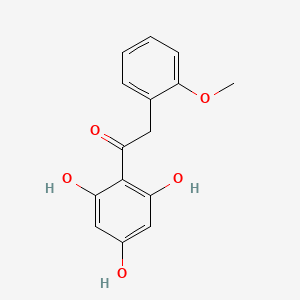
![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
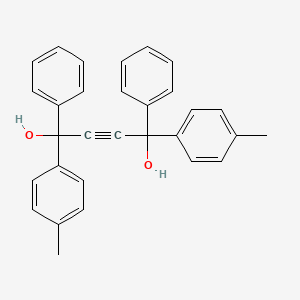

![Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-](/img/structure/B14313202.png)
![Stannane, tributyl[1-(methoxymethoxy)hexyl]-](/img/structure/B14313205.png)
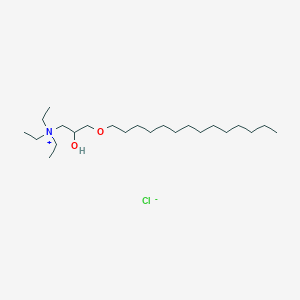
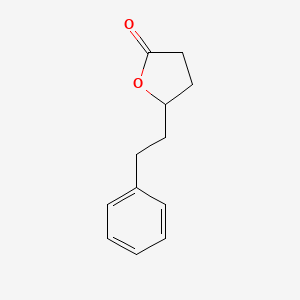
![N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14313215.png)
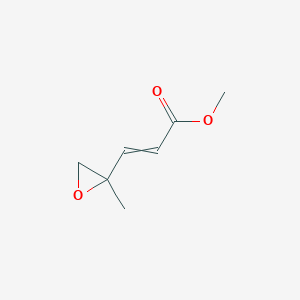
![5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal](/img/structure/B14313242.png)
